molecular formula C9H19N3O4 B1201842 N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine CAS No. 78407-17-7

N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine

Cat. No.: B1201842
CAS No.: 78407-17-7
M. Wt: 233.27 g/mol
InChI Key: LGBXFWWVLKAEAW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Lysine (B10760008) as a Target for Post-Translational Modifications and Adduct Formation

Lysine, an essential amino acid, possesses a primary amino group at the terminus of its side chain, referred to as the ε-amino group. This group is highly reactive and serves as a nucleophile, making it a prime location for the covalent attachment of various chemical moieties. nih.govfrontiersin.org These modifications can dramatically alter the physicochemical properties of the lysine residue, such as its charge, size, and hydrophobicity. thermofisher.com Consequently, lysine PTMs are instrumental in modulating a vast array of biological processes, including gene expression, signal transduction, and protein stability. nih.govyoutube.com The diversity of functional groups that can be attached to lysine underscores its importance as a central hub for cellular regulation. frontiersin.org

Overview of Non-Enzymatic and Enzymatic Lysine Derivatizations

The modification of lysine residues can occur through two primary mechanisms: enzymatic and non-enzymatic reactions.

Enzymatic modifications are highly specific processes catalyzed by dedicated enzymes. youtube.com These include well-studied PTMs such as:

Acetylation: The addition of an acetyl group, typically from acetyl-CoA, by lysine acetyltransferases (KATs). This modification neutralizes the positive charge of the lysine side chain.

Methylation: The addition of one, two, or three methyl groups by lysine methyltransferases (KMTs). Unlike acetylation, methylation does not alter the charge of the lysine residue.

Ubiquitination: The attachment of the 76-amino acid protein ubiquitin through a cascade of enzymatic reactions, often targeting proteins for degradation.

SUMOylation: The covalent attachment of the Small Ubiquitin-like Modifier (SUMO) protein, which is involved in various cellular processes including nuclear-cytosolic transport and transcriptional regulation.

Non-enzymatic modifications , also known as adduct formation, occur spontaneously when reactive molecules encounter lysine residues. nih.gov These reactions are generally less specific than their enzymatic counterparts and can be influenced by the cellular environment. Examples include:

Glycation: The non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs).

Carbamylation: The reaction of isocyanic acid with lysine's amino group, which can occur under conditions of uremic stress. nih.gov

Adduction with reactive aldehydes: Aldehydes generated during lipid peroxidation can form adducts with lysine residues. researchgate.net

Contextualizing N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine within Modified Amino Acid Research

This compound represents a specific type of lysine modification where a 2-hydroxyethylcarbamoyl group is attached to the ε-amino group of a lysine residue. The formation of this particular adduct would likely arise from the reaction of a lysine residue with a reactive precursor containing a 2-hydroxyethylcarbamoyl moiety. While extensive research exists on a wide range of lysine modifications, this compound itself is not a commonly studied compound in the available scientific literature. Its formal characterization appears primarily in chemical databases. The study of such specific, less-common adducts is crucial for a comprehensive understanding of the full spectrum of protein modifications and their potential biological consequences.

Chemical and Physical Properties

While detailed research on this compound is limited, some of its basic chemical properties can be derived from available data.

PropertyValue
Molecular Formula C9H19N3O4
Average Mass 233.268 g/mol

Table 1: Basic chemical properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78407-17-7

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-amino-6-(2-hydroxyethylcarbamoylamino)hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-7(8(14)15)3-1-2-4-11-9(16)12-5-6-13/h7,13H,1-6,10H2,(H,14,15)(H2,11,12,16)/t7-/m0/s1

InChI Key

LGBXFWWVLKAEAW-ZETCQYMHSA-N

SMILES

C(CCNC(=O)NCCO)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)NCCO)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)NCCO)CC(C(=O)O)N

Other CAS No.

78407-17-7

Synonyms

HEC-Lys
N(6)-(2-hydroxyethylcarbamoyl)-L-lysine

Origin of Product

United States

Molecular and Cellular Implications of N 6 2 Hydroxyethylcarbamoyl L Lysine and Nε Carbamoyl Lysine

Impact on Protein Structure and Stability

The modification of lysine's ε-amino group alters its physicochemical properties, leading to significant changes in the structure and stability of proteins.

The carbamylation of lysine (B10760008) residues can induce significant conformational changes in proteins. This modification extends the length of the lysine side chain by approximately 2 Å and, more importantly, neutralizes its positive charge, often resulting in a negative charge at neutral pH. researchgate.netnih.gov This fundamental alteration can disrupt or form new electrostatic interactions, leading to localized or widespread changes in a protein's three-dimensional structure.

Lysine modification can profoundly impact the energy landscape of protein folding and unfolding. A notable example is the effect of carbamoylation on human transthyretin (TTR), a protein whose misfolding is associated with amyloid disease. nih.gov The carbamoylation of lysine residues on TTR, which can occur as a consequence of urea (B33335) decomposition into cyanate (B1221674), reshapes the protein's dissociation and unfolding pathways. nih.gov

Specifically, the carbamoylation of Lysine 15 has been shown to significantly slow down the urea-mediated dissociation of the TTR tetramer, introducing kinetic heterogeneity into the unfolding process. nih.gov Conversely, the slower carbamoylation of other lysine residues can accelerate the unfolding of the tetramer. nih.gov This demonstrates that lysine carbamoylation doesn't just alter the final protein structure but can dynamically change the mechanism and energetics of the folding and unfolding processes. nih.gov

The most direct effect of lysine carbamylation is the alteration of its charge state. The ε-amino group of a standard lysine residue is positively charged at physiological pH, rendering it hydrophilic and likely to be found on the solvent-exposed surface of a protein. echemi.com Carbamylation neutralizes this positive charge by converting the amine to a carbamoyl (B1232498) group (–CONH₂). frontiersin.org This change from a positive to a negative charge (at neutral pH) fundamentally alters the electrostatic surface of the protein. researchgate.net

Table 1: Impact of Lysine Carbamylation on Protein Structure
Structural AspectEffect of CarbamylationExample ProteinReference
Conformational StateInduces changes essential for function by altering local interactions.Class D β-lactamases, Dihydropyrimidinase researchgate.netnih.gov
Folding/Unfolding DynamicsAlters the energy landscape; can slow down or hasten unfolding, introducing kinetic heterogeneity.Human Transthyretin (TTR) nih.gov
Side Chain ChargeChanges from positive (NH3+) to neutral/negative (carbamoyl group) at neutral pH.General researchgate.netnih.gov
HydrophilicityAlters interaction with water and disrupts salt bridges, affecting solubility and stability.General echemi.com

Modulation of Protein Function and Activity

By altering protein structure, lysine modifications are a powerful mechanism for regulating protein function, from enzymatic catalysis to ligand binding.

Lysine carbamylation is a critical post-translational modification for regulating the function of numerous enzymes. frontiersin.org In some cases, it is an indispensable part of the catalytic mechanism. For the class D OXA-10 β-lactamase, a carbamylated lysine acts as a crucial basic residue involved in both the acylation and deacylation steps of catalysis, a role for which an unmodified lysine would be unsuitable. nih.gov

In other enzymes, carbamylation is involved in coordinating essential metal cofactors. The enzyme dihydropyrimidinase requires a carbamylated lysine to properly bind metal ions in its active site, which is a prerequisite for its enzymatic activity. researchgate.net The modification of lysine can also serve as a negative regulator. For instance, the acetylation of a key lysine residue in ornithine carbamoyltransferase decreases its affinity for its substrate, carbamoyl phosphate (B84403), thereby reducing the enzyme's activity in response to nutrient signals. nih.gov This highlights a broader principle where modifications at or near an active site can fine-tune catalytic efficiency in response to cellular conditions. khanacademy.org

Modifications to lysine residues can significantly alter a protein's ability to bind to its specific ligands, which can include substrates, cofactors, or other proteins. The modification of lysine can either create or disrupt binding sites. nih.gov

For example, the carbamoylation of lysine 15 in human transthyretin occurs within the thyroid hormone binding site. This modification is favored because cyanate binds non-covalently to this interface, placing it in close proximity to the lysine residue, and subsequently alters the protein's stability. nih.gov In another context, the modification of lysine to Nε-(carboxymethyl)lysine (CML), a related glycation product, enables it to bind specifically to cell surface receptors like CD36 and the Receptor for Advanced Glycation End Products (RAGE). nih.gov This binding event triggers downstream cellular signaling and lipid uptake by macrophages, demonstrating how a lysine modification can create a new ligand-receptor interaction that is not possible for the unmodified protein. nih.gov These findings underscore that altering the chemical nature of a single amino acid side chain can fundamentally rewire a protein's interaction network.

Table 2: Impact of Lysine Modification on Protein Function
Functional AspectEffect of ModificationExampleReference
Enzyme CatalysisCan be indispensable for the catalytic mechanism, acting as a key reactive residue.Carbamylated lysine in Class D OXA-10 β-lactamase. nih.gov
Enzyme RegulationCan facilitate metal coordination required for activity or act as a negative regulator.Dihydropyrimidinase (positive); Acetylated Ornithine Carbamoyltransferase (negative). researchgate.netnih.gov
Ligand BindingAlters binding interfaces, affecting affinity for hormones, substrates, or receptors.Carbamoylation of Lys15 in transthyretin's hormone binding site. nih.gov
Creation of New InteractionsModification can create novel binding sites for receptors.Nε-(carboxymethyl)lysine (CML) binding to RAGE and CD36 receptors. nih.gov

Influence on Protein-Protein Interactions

The conversion of a lysine residue to Nε-carbamoyl-lysine (homocitrulline) eliminates its positive charge and alters the local chemical environment, which can significantly impact a protein's ability to interact with other molecules. nih.govresearchgate.net These changes can disrupt or, in some cases, create new binding interfaces, thereby modulating protein function and assembly.

One major consequence of carbamylation is the disturbance of ionic interactions. The positively charged ε-amino group of lysine often participates in salt bridges with negatively charged residues like aspartate or glutamate, stabilizing protein structure and mediating protein-protein binding. researchgate.net The neutralization of this charge following carbamylation can weaken or abolish these interactions, potentially leading to conformational changes that alter binding affinities. nih.gov

Research has provided specific examples of how carbamylation affects protein interactions:

Enzyme-Substrate and Dimer Interactions: In class D β-lactamases, a carbamylated lysine is essential for catalytic activity, acting as a general base. The modification is also observed at the interface between dimers, suggesting a role in structural stabilization and inter-subunit communication. wikipedia.org

Protein Aggregation: Nε-lysine acetylation, a modification chemically similar to carbamylation, has been shown to increase protein aggregation. nih.gov By neutralizing charge and increasing hydrophobicity, carbamylation could similarly promote non-specific protein aggregation, a hallmark of several diseases.

Apolipoprotein A-I (ApoA-I): The carbamylation pattern of ApoA-I, the main protein in high-density lipoprotein (HDL), is influenced by its lipidation state. This suggests that the protein's conformation and its interactions with lipids dictate which lysine residues are accessible for modification, which in turn affects the function of HDL. nih.govnih.gov

Protein/SystemEffect of CarbamylationMolecular ConsequenceReference
Class D β-lactamasesEssential for catalytic functionCarbamylated lysine acts as a catalytic base and is involved in dimer-dimer interactions. wikipedia.org
Transthyretin (TTR)Alters protein unfolding energeticsCarbamylation of Lysine-15 slows tetramer dissociation, while modification of other lysines can hasten unfolding. nih.gov
General ProteinsDisruption of ionic bondsNeutralization of lysine's positive charge can destabilize protein structure and alter interactions. researchgate.net
Apolipoprotein A-IAlters lipoprotein functionCarbamylation pattern depends on protein-lipid interactions and converts HDL to a pro-atherogenic form. nih.gov

Interference with Other Post-Translational Modifications

The ε-amino group of lysine is a hub for numerous PTMs, including acetylation, ubiquitination, methylation, and SUMOylation. researchgate.net The carbamylation of a lysine residue precludes any other modification at that same site, creating a direct and competitive form of crosstalk. Furthermore, the structural similarity between carbamylation and other modifications, particularly acetylation, can lead to more complex regulatory interactions. pnas.orgnih.gov

Crosstalk with Ubiquitination: Ubiquitination, the attachment of ubiquitin to a substrate protein (most commonly on a lysine), is a critical signal for protein degradation, DNA repair, and cell signaling. healthmatters.io

Site Competition: Carbamylation of a lysine residue makes it unavailable for ubiquitination, thereby potentially stabilizing the protein and preventing its degradation via the ubiquitin-proteasome pathway. maastrichtuniversity.nlnih.gov

Enzyme Activity Regulation: Research has shown that the carbamylation of linear diubiquitin chains can block the activity of OTULIN, an anti-inflammatory deubiquitinase. nih.gov This finding suggests that carbamylation can regulate the ubiquitin system not just by blocking sites but also by modulating the enzymes that process ubiquitin signals.

Crosstalk with Acetylation: Lysine acetylation, like carbamylation, neutralizes the positive charge of the lysine side chain. caymanchem.com This chemical similarity leads to significant interplay.

Antibody Cross-Reactivity: The structural resemblance between acetyl-lysine and carbamyl-lysine is so close that anti-acetyllysine antibodies often co-purify carbamylated peptides. pnas.orgnih.govnih.gov

Functional Redundancy and Competition: Because both modifications neutralize lysine's charge, they can have similar effects on protein-protein interactions and stability. nih.gov A multi-PTM analysis of macrophages identified over 1,100 proteins that were modified by carbamylation, acetylation, and phosphorylation, indicating a vast network of PTM crosstalk that fine-tunes cellular processes, particularly immune signaling. nih.gov

Interfering PTMMechanism of CrosstalkFunctional ConsequenceReference
UbiquitinationBlocks lysine residue from ubiquitin attachment.Prevents ubiquitin-mediated protein degradation; can stabilize the protein. maastrichtuniversity.nlnih.gov
UbiquitinationCarbamylation of diubiquitin inhibits deubiquitinase (OTULIN) activity.Alters the regulation of the ubiquitin signaling pathway. nih.gov
AcetylationStructural similarity and modification of the same lysine residues.Potential for competitive regulation; both neutralize charge, affecting protein interactions and stability. nih.govcaymanchem.com
PhosphorylationCo-occurrence on the same proteins involved in signaling.Integrated regulation of immune signaling pathways. nih.gov

Involvement in Cellular Processes

Effects on Gene Expression and Cell Signaling

The modification of proteins by carbamylation can initiate or alter cellular signaling cascades and consequently affect gene expression. This occurs through several mechanisms, including the direct modification of signaling proteins or histones, and the generation of neo-antigens that trigger immune responses.

While direct evidence for Nε-carbamoyl-lysine's role in gene expression is emerging, strong parallels can be drawn from related lysine modifications. For instance, the N(6)-formylation of lysine, another modification that neutralizes its charge, occurs on histone proteins and is thought to interfere with the epigenetic signals of acetylation and methylation, which are crucial for regulating gene expression. nih.gov Given that histone tails are rich in lysine and their modification status dictates chromatin structure and accessibility, it is highly probable that histone carbamylation similarly impacts the transcription of genes.

In the context of cell signaling, carbamylated proteins can act as triggers for inflammatory pathways. Homocitrulline-containing peptides are recognized by the immune system and can stimulate CD4+ T-cell responses. nih.gov This is particularly relevant in inflammatory diseases like rheumatoid arthritis, where homocitrulline is found in joint tissues and may contribute to the autoimmune response. wikipedia.orgbiosyn.com

The related advanced glycation end product (AGE), Nε-(carboxymethyl)lysine (CML), provides a well-studied model for how lysine modifications can drive signaling. CML activates the Receptor for Advanced Glycation End Products (RAGE), triggering downstream pathways like NF-κB and MAP kinases. maastrichtuniversity.nlnih.gov This activation leads to the expression of pro-inflammatory genes and is implicated in cancer metastasis and insulin (B600854) resistance. nih.govnih.gov

Influence on Protein Turnover and Degradation Pathways

Protein turnover is essential for cellular homeostasis, removing misfolded or damaged proteins and regulating the levels of functional proteins. The primary pathway for selective protein degradation is the ubiquitin-proteasome system (UPS). youtube.com Carbamylation has a complex and somewhat debated role in this process.

As a non-enzymatic and irreversible modification, carbamylation can mark proteins as abnormal. Some research indicates that cells can recognize and degrade carbamylated proteins through the UPS. Studies in fibroblasts have shown that intracellular carbamylated proteins can be eliminated, and that this process involves the 26S proteasome. nih.govnih.gov This suggests that the cell has a mechanism to clear these potentially toxic modifications.

However, other evidence suggests that extensive modification can make proteins resistant to degradation. Carbamylated proteins have been observed to accumulate in tissues as a hallmark of aging, particularly long-lived extracellular matrix proteins. pnas.org This accumulation implies that the degradation machinery is either unable to process them efficiently or becomes overwhelmed. The interference of carbamylation with ubiquitination is a key factor here; by blocking the lysine sites required for ubiquitin tagging, carbamylation can directly inhibit a protein's entry into the UPS degradation pathway. wikipedia.org This resistance to degradation could contribute to the cellular dysfunction seen in aging and chronic diseases.

Interactions with Specific Receptors and Binding Proteins (e.g., RAGE for related AGEs)

While there is currently no direct evidence showing Nε-carbamoyl-lysine binds to the Receptor for Advanced Glycation End Products (RAGE), the interaction between RAGE and other lysine-modified adducts, specifically the AGE Nε-(carboxymethyl)lysine (CML), is well-documented and provides a crucial paradigm. RAGE is a pattern recognition receptor that binds a variety of ligands, often those associated with cellular stress or damage, to initiate inflammatory signaling. nih.gov

The CML-RAGE axis is a key driver in several pathologies:

Inflammation and Disease: The binding of CML to RAGE activates signaling pathways that result in the transcription of pro-inflammatory cytokines, contributing to diseases like diabetes, atherosclerosis, and neurodegeneration. nih.govnih.gov

Cancer Progression: In osteosarcoma, higher levels of CML and RAGE are associated with advanced tumor stages. The CML-RAGE interaction promotes cancer cell migration, invasion, and stemness by activating the ERK/NF-κB pathway. nih.gov

Obesity and Insulin Resistance: In obese individuals, CML accumulates in adipose tissue where it interacts with RAGE. This activation leads to the dysregulation of adipokines (hormones released by fat cells) and contributes to systemic insulin resistance. maastrichtuniversity.nlnih.gov

It is important to note that the interaction may be context-dependent, as one study using chemically modified albumin and beta-lactoglobulin found that CML modification alone was not sufficient to induce RAGE binding or subsequent signaling. researchgate.net This highlights the complexity of ligand recognition by RAGE, which may depend on the specific protein context in addition to the presence of the CML adduct itself. The activation of RAGE often involves ligand-induced receptor dimerization, a critical step for initiating the downstream signal cascade. nih.gov

Biochemical Models and Experimental Systems for Studying N 6 2 Hydroxyethylcarbamoyl L Lysine

In Vitro Protein Modification Systems

In vitro systems are fundamental for dissecting the chemical mechanisms of N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine formation and for producing modified proteins for detailed characterization.

Incubation with Precursors and Reactive Species

The formation of this compound on proteins is achieved in vitro by incubating a target protein with the precursor molecule, 2-hydroxyethyl isocyanate. Isocyanates are known to react with the nucleophilic ε-amino group of lysine (B10760008) residues on proteins, forming a stable carbamoyl (B1232498) linkage. researchgate.net The reaction conditions, such as pH, temperature, and the molar ratio of the isocyanate to the protein, are critical parameters that influence the extent of modification. For instance, the reaction of isocyanates with amine groups is generally favored under slightly alkaline conditions (pH 9-11). researchgate.net

The generation of this adduct can also be studied in the context of other reactive species. For example, isocyanates are known to induce oxidative stress, leading to the formation of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov Therefore, in vitro experiments might also include the co-incubation with pro-oxidants or antioxidants to investigate their influence on the formation of this compound and other protein modifications.

Characterization of Modified Model Proteins (e.g., Bovine Serum Albumin)

Bovine Serum Albumin (BSA) is a commonly used model protein for in vitro modification studies due to its availability, stability, and well-characterized structure. rsc.orgmdpi.commdpi.com After incubation with 2-hydroxyethyl isocyanate, the modified BSA can be characterized using a suite of analytical techniques to confirm the presence and location of the this compound adduct.

Table 1: Techniques for Characterization of Modified Bovine Serum Albumin (BSA)

Analytical TechniquePurposeExpected Findings
Mass Spectrometry (MS) To confirm the mass increase corresponding to the addition of a 2-hydroxyethylcarbamoyl group (C₃H₅NO₂) to lysine residues. Techniques like MALDI-TOF MS or LC-MS/MS are employed.A mass shift of approximately 87.03 Da per modification on lysine residues. researchgate.net
Tandem Mass Spectrometry (MS/MS) To identify the specific lysine residues on the protein that have been modified.Fragmentation spectra will pinpoint the location of the adduct on the peptide backbone.
Amino Acid Analysis To quantify the extent of lysine modification by measuring the amount of unmodified lysine remaining after hydrolysis of the protein.A decrease in the quantity of free lysine compared to the unmodified control protein.
Circular Dichroism (CD) Spectroscopy To assess changes in the secondary structure of the protein upon modification.Potential alterations in the alpha-helix and beta-sheet content of BSA, indicating conformational changes. mdpi.com
Fluorescence Spectroscopy To probe for changes in the tertiary structure, particularly around tryptophan and tyrosine residues.Shifts in the fluorescence emission maximum or changes in fluorescence intensity can indicate a change in the local environment of these residues. mdpi.com
Gel Electrophoresis (SDS-PAGE) To observe changes in the electrophoretic mobility of the protein.A potential shift in the protein band due to the change in mass and/or charge.

Cellular Culture Models for Investigating Endogenous Formation and Effects

Cell culture models provide a more biologically relevant system to study the formation of this compound and its impact on cellular processes.

Exposure to Modifying Agents

Various cell lines can be used, with the choice depending on the research question. For instance, human kidney epithelial cells are relevant for studying renal toxicity, as the kidney is a target for isocyanate-induced damage. nih.gov Other cell types, such as macrophages or fibroblasts, have also been used to study the effects of related compounds. nih.govmdpi.com

In these models, cells are exposed to sub-lethal concentrations of 2-hydroxyethyl isocyanate or other isocyanates. The concentration and duration of exposure are optimized to induce protein modification without causing immediate, widespread cell death.

Assessment of Cellular Responses

Following exposure to the modifying agent, a range of cellular parameters are assessed to understand the biological consequences of the formation of this compound and related adducts.

Table 2: Cellular Responses to Isocyanate Exposure

Cellular ResponseMethod of AssessmentPotential Findings
Cell Viability and Proliferation MTT assay, Trypan Blue exclusion, BrdU incorporationA dose-dependent decrease in cell viability and proliferation. nih.govmdpi.com
Apoptosis Annexin V/Propidium Iodide staining, Caspase activity assays, TUNEL assayInduction of apoptosis, potentially through mitochondrial-dependent pathways. nih.govmdpi.com
Oxidative Stress DCFH-DA assay for ROS, measurement of antioxidant enzyme activity (e.g., SOD, catalase), quantification of oxidative damage markers (e.g., 8-oxo-dG).Increased intracellular ROS levels and depletion of antioxidant defenses. nih.govnih.gov
Genotoxicity Comet assay, Micronucleus testDNA damage and chromosomal instability. nih.gov
Protein Expression and Signaling Pathways Western Blotting, ProteomicsAltered expression of proteins involved in cell cycle control (e.g., p53, p21), and modulation of signaling pathways such as MAPK and AKT. nih.govnih.gov
Protein Modification Immunoblotting with specific antibodies (if available), Mass spectrometry-based proteomicsDetection of this compound and other protein adducts in cell lysates.

Animal Models for Studying In Vivo Formation and Molecular Consequences (e.g., renal medullary proteins studies)

Animal models are indispensable for investigating the in vivo formation of this compound, its distribution in different tissues, and its long-term physiological and pathological effects. Rodent models, such as rats and mice, are commonly used.

Studies on related isocyanates have shown that the kidney is a target organ. nih.gov Therefore, animal models are particularly valuable for investigating the modification of renal proteins and the subsequent impact on kidney function. Following exposure to isocyanates, either through inhalation, dermal application, or injection, tissues and biofluids can be collected for analysis.

Research on the in vivo effects of isocyanates has demonstrated their potential to cause renal injury. nih.gov Studies investigating the impact of related compounds have also highlighted the protective effects of certain molecules against ischemia/reperfusion injury in the kidney, a process that can involve protein modifications. nih.gov Furthermore, the degradation of lysine-based polymers in vivo has been studied, providing insights into the biocompatibility and breakdown products of materials containing modified lysine. nih.gov

Table 3: Analysis in Animal Models

Analysis TypeSampleParameters Measured
Biochemical Analysis Serum, UrineMarkers of kidney function (e.g., creatinine, blood urea (B33335) nitrogen), markers of liver function (e.g., ALT, AST).
Histopathological Analysis Kidney, Liver, LungTissue morphology, signs of inflammation, fibrosis, or necrosis.
Protein Adduct Detection Tissue homogenates (e.g., renal medulla), Plasma proteinsIdentification and quantification of this compound and other adducts using mass spectrometry.
Gene and Protein Expression TissuesChanges in the expression of genes and proteins related to stress response, inflammation, and apoptosis.

Comparative Analysis with Other Nε Lysine Modifications

Distinction from Canonical Post-Translational Modifications

Canonical post-translational modifications are typically enzyme-mediated, reversible processes that play crucial roles in cellular signaling and regulation. N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine, a product of carbamoylation, is fundamentally different as it arises from a non-enzymatic, often irreversible, chemical reaction.

Differences from Acetylation and Methylation

Lysine (B10760008) acetylation and methylation are well-characterized PTMs that are central to the regulation of gene expression through histone modification, as well as modulating the function of many other proteins.

Acetylation involves the addition of an acetyl group to the lysine's ε-amino group, a reaction catalyzed by lysine acetyltransferases (KATs). This modification neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure that facilitates transcription.

Methylation , on the other hand, involves the addition of one, two, or three methyl groups by lysine methyltransferases (KMTs). Unlike acetylation, methylation does not alter the positive charge of the lysine residue but does increase its size and hydrophobicity. cdc.gov The degree of methylation (mono-, di-, or tri-methylation) can lead to different functional outcomes, either activating or repressing gene transcription depending on the specific lysine residue modified. cdc.gov

In contrast, the formation of This compound is a form of carbamoylation. This is an irreversible, non-enzymatic modification that occurs from the reaction of isocyanic acid or its derivatives with the amino groups of proteins. caymanchem.com Specifically, this compound would result from the reaction of lysine with 2-hydroxyethyl isocyanate. Like acetylation, carbamoylation neutralizes the positive charge of the lysine side chain by forming a ureido group. However, the key distinction lies in the enzymatic control and reversibility of acetylation and methylation versus the chemical, often unregulated, nature of carbamoylation.

FeatureAcetylationMethylationThis compound (Carbamoylation)
Mechanism Enzymatic (KATs)Enzymatic (KMTs)Non-enzymatic
Reversibility Reversible (KDACs)Reversible (KDMs)Generally Irreversible
Effect on Charge Neutralizes positive chargeMaintains positive chargeNeutralizes positive charge
Added Group Acetyl groupMethyl group(s)2-Hydroxyethylcarbamoyl group
Biological Role Gene regulation, protein functionGene regulation, signal transductionAssociated with molecular damage, aging, and disease pathology

Relationship to Ubiquitination and Sumoylation

Ubiquitination and Sumoylation are distinct from simple chemical modifications like acetylation or carbamoylation in that they involve the attachment of entire proteins—ubiquitin (a 76-amino-acid protein) or Small Ubiquitin-like Modifier (SUMO) proteins, respectively—to the lysine residue. rug.nlchemicalbook.com

Ubiquitination is a highly versatile PTM that can signal for protein degradation via the proteasome, alter a protein's cellular location, or modulate its activity. rug.nl This process is carried out through a three-enzyme cascade (E1, E2, and E3 enzymes) that results in the formation of an isopeptide bond between the C-terminus of ubiquitin and the ε-amino group of a substrate lysine. rug.nl

Sumoylation is mechanistically similar to ubiquitination, also involving an enzymatic cascade to attach a SUMO protein to a target lysine. chemicalbook.com However, Sumoylation does not typically target proteins for degradation. Instead, it is involved in processes such as nuclear-cytosolic transport, transcriptional regulation, and the maintenance of genome integrity.

The formation of This compound is vastly different. It involves the addition of a small chemical moiety, not a large protein. The process is non-enzymatic and lacks the specificity and regulatory control inherent in the ubiquitination and Sumoylation pathways. While ubiquitination and Sumoylation are integral parts of the cell's regulatory machinery, carbamoylation is generally considered a form of molecular damage that can accumulate with age and in certain disease states. caymanchem.com

FeatureUbiquitinationSumoylationThis compound (Carbamoylation)
Attached Moiety Ubiquitin protein (76 amino acids)SUMO protein (~100 amino acids)2-Hydroxyethylcarbamoyl group
Mechanism Enzymatic cascade (E1, E2, E3)Enzymatic cascade (E1, E2, E3)Non-enzymatic chemical reaction
Reversibility Reversible (Deubiquitinases)Reversible (SUMO proteases)Generally Irreversible
Primary Function Protein degradation, signaling, localizationTranscriptional regulation, nuclear transportProtein damage, alteration of function

Comparison with Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds and the amino groups of proteins, lipids, and nucleic acids. pnas.org The formation of this compound through carbamoylation shares similarities with AGE formation in that both are non-enzymatic modifications of lysine residues. However, the precursors and chemical pathways differ.

Nε-(Carboxymethyl)lysine (CML)

Both CML and this compound are non-enzymatic modifications that alter the charge and structure of the lysine side chain. However, CML formation is intrinsically linked to glycation and oxidative stress pathways, involving sugar-derived precursors. pnas.org In contrast, the carbamoylation that forms this compound is driven by the presence of isocyanates. caymanchem.com

Nε-(1-Carboxyethyl)lysine (CEL)

Nε-(1-Carboxyethyl)lysine (CEL) is another significant AGE that is structurally similar to CML. CEL is primarily formed from the reaction of lysine residues with methylglyoxal (B44143), a highly reactive dicarbonyl compound produced during glycolysis. caymanchem.comnih.gov Like CML, CEL is associated with aging and diabetic complications. caymanchem.com

The comparison between CEL and this compound mirrors that of CML. Both are non-enzymatic modifications of lysine. The key difference is the precursor molecule: methylglyoxal for CEL and a hydroxyethyl-isocyanate for this compound. This distinction in precursors highlights different underlying chemical stresses—glycative stress for CEL and carbamoylative stress for the subject compound.

Pyrraline and Pentosidine

Pyrraline is an AGE formed from the reaction of the ε-amino group of lysine with 3-deoxyglucosone, a derivative of glucose. nih.gov It is a pyrrole-based compound and has been extensively studied in the context of food chemistry and its potential biological effects. nih.gov

Pentosidine is a fluorescent cross-linking AGE that forms between a lysine and an arginine residue, derived from pentoses like ribose. researchgate.net Its ability to cross-link proteins contributes to the stiffening of tissues observed in aging and diabetes. researchgate.net

Both pyrraline and pentosidine are products of the Maillard reaction, initiated by reducing sugars. This fundamentally distinguishes them from this compound, which is a product of carbamoylation by an isocyanate. While all are non-enzymatic lysine modifications, the chemical nature of the adducts and the reaction pathways are distinct. Pentosidine is also notable for its role as a protein cross-linker, a property not inherent to the simple carbamoylation that forms this compound.

CompoundPrecursor(s)Chemical NatureKey Distinction from this compound
Nε-(Carboxymethyl)lysine (CML) Glyoxal (B1671930), Oxidized Amadori productsCarboxymethyl group additionFormed via glycoxidation, not carbamoylation. pnas.org
Nε-(1-Carboxyethyl)lysine (CEL) MethylglyoxalCarboxyethyl group additionFormed from a glycolysis byproduct, indicating glycative stress. nih.gov
Pyrraline 3-Deoxyglucosone (from glucose)Pyrrole derivativeProduct of the Maillard reaction involving a sugar-derived dicarbonyl. nih.gov
Pentosidine Pentoses (e.g., Ribose)Fluorescent protein cross-link between Lysine and ArginineInvolves two amino acid residues and forms a cross-link. researchgate.net

Relationship to Nε-Carbamyl-Lysine (Homocitrulline)

Nε-Carbamyl-Lysine, commonly known as homocitrulline, is a well-characterized lysine modification that results from a process called carbamylation.

Structural Comparison: The primary structural difference between this compound and homocitrulline lies in the substituent attached to the N6 nitrogen of the lysine side chain. In homocitrulline, a simple carbamoyl (B1232498) group (-C(=O)NH₂) is attached. nih.gov In contrast, this compound features a more complex N-(2-hydroxyethyl)carbamoyl group (-C(=O)NHCH₂CH₂OH). This introduces a hydroxyl group and an ethyl spacer, which can alter the molecule's polarity, size, and potential for hydrogen bonding compared to the unsubstituted carbamoyl group of homocitrulline.

Formation Pathways: Homocitrulline is formed via the reaction of the ε-amino group of lysine with isocyanic acid (HNCO). hmdb.canih.gov There are two primary pathways for the generation of isocyanic acid in biological systems:

Urea (B33335) Decomposition: Urea, particularly at elevated concentrations seen in conditions like renal failure, can spontaneously dissociate to form isocyanic acid and ammonia. chemicalbook.comresearchgate.net

Myeloperoxidase (MPO) Pathway: During inflammation, the enzyme myeloperoxidase, released by neutrophils, can oxidize thiocyanate (B1210189) ions (SCN⁻) to generate isocyanic acid. chemicalbook.comresearchgate.net

The formation of this compound, by analogy, would involve the reaction of lysine with 2-hydroxyethyl isocyanate (HOCH₂CH₂NCO). This precursor is structurally distinct from isocyanic acid, containing a 2-hydroxyethyl group instead of a hydrogen atom. The presence of this specific isocyanate would lead to the corresponding hydroxyethylated carbamoyl adduct on lysine, distinguishing its formation mechanism from that of homocitrulline.

FeatureThis compoundNε-Carbamyl-Lysine (Homocitrulline)
Modifying GroupN-(2-hydroxyethyl)carbamoylCarbamoyl
Chemical Formula of Adduct-C(=O)NHCH₂CH₂OH-C(=O)NH₂
Reactive Precursor2-Hydroxyethyl isocyanate (postulated)Isocyanic acid
Precursor Source(s)Specific xenobiotic or metabolic sourcesUrea decomposition, Myeloperoxidase-catalyzed oxidation of thiocyanate chemicalbook.comresearchgate.net
Key Functional Group DifferencePresence of a terminal hydroxyl (-OH) groupUnsubstituted amide (-NH₂) group

Comparison with N-Methylcarbamoyl-Lysine Adducts

N-Methylcarbamoyl-Lysine adducts are another class of lysine modifications resulting from carbamylation, but with a methyl group on the nitrogen of the carbamoyl moiety.

Structural Comparison: Structurally, N-Methylcarbamoyl-Lysine and this compound are both N-substituted carbamoyl adducts. The key difference is the nature of the N-substituent. N-Methylcarbamoyl-Lysine has a methyl group (-CH₃), whereas this compound possesses a 2-hydroxyethyl group (-CH₂CH₂OH). The hydroxyethyl (B10761427) group is larger and introduces a polar hydroxyl functionality, making it more hydrophilic than the nonpolar methyl group. This difference can influence the adduct's chemical reactivity, solubility, and interactions with biological molecules.

Formation Pathways: N-Methylcarbamoyl adducts are formed through the reaction of lysine's ε-amino group with methyl isocyanate (CH₃NCO). Evidence suggests that methyl isocyanate can be formed endogenously during the metabolism of certain xenobiotics, such as the industrial solvent N,N-dimethylformamide (DMF). The formation of N-methylcarbamoyl adducts on hemoglobin has been observed in workers exposed to DMF, indicating this metabolic activation pathway.

The formation of this compound would similarly depend on the availability of its specific precursor, 2-hydroxyethyl isocyanate. The distinct precursors—methyl isocyanate versus 2-hydroxyethyl isocyanate—are the primary determinants of which adduct is formed. The source of these isocyanates, whether from industrial chemicals, environmental pollutants, or specific metabolic pathways, dictates the context in which these particular lysine modifications occur.

FeatureThis compoundN-Methylcarbamoyl-Lysine
N-Substituent on Carbamoyl Group2-Hydroxyethyl (-CH₂CH₂OH)Methyl (-CH₃)
Reactive Precursor2-Hydroxyethyl isocyanate (postulated)Methyl isocyanate
Precursor Source(s)Specific xenobiotic or metabolic sourcesMetabolism of N,N-dimethylformamide (DMF)
Properties of N-SubstituentLarger, polar, hydrophilic, contains hydroxyl groupSmaller, nonpolar, hydrophobic

Synthetic Strategies for N 6 2 Hydroxyethylcarbamoyl L Lysine and Its Analogs for Research Purposes

Chemical Synthesis of the Free Amino Acid Adduct

The direct synthesis of N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine requires the selective modification of the ε-amino group of L-lysine, while leaving the α-amino group and the carboxylic acid group untouched. Isocyanates are highly reactive electrophiles that readily form stable urea (B33335) linkages with primary amines. researchgate.netwikipedia.org The primary challenge is achieving regioselectivity for the more nucleophilic ε-amino group in the presence of the α-amino group.

A robust and well-established method to achieve such selectivity involves the use of a copper(II) salt to form a temporary chelate complex with the α-amino and carboxylate groups of L-lysine. This complex effectively protects these functionalities, leaving the ε-amino group available for reaction.

The proposed synthesis proceeds in three main steps:

Complexation: L-lysine is treated with a copper(II) salt, such as copper(II) sulfate, in an aqueous solution. The formation of the deep blue copper-lysine complex indicates successful protection of the α-positions.

Carbamoylation: The ε-amino group of the copper-complexed lysine (B10760008) is then reacted with 2-hydroxyethyl isocyanate. The reaction is typically performed in a mixed aqueous-organic solvent system under slightly basic conditions to facilitate the nucleophilic attack of the amine on the isocyanate.

Decomplexation: Following the carbamoylation reaction, the copper ion is removed. This is commonly achieved by acidifying the solution and treating it with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitating the copper as copper(II) sulfide (B99878) using hydrogen sulfide gas. The final product can then be purified using ion-exchange chromatography.

This strategy is analogous to the synthesis of other N(ε)-modified lysine derivatives, such as homocitrulline (N(ε)-carbamoyl-L-lysine), which can be prepared by reacting the lysine-copper complex with potassium cyanate (B1221674). biosyn.comnih.govwikipedia.org

Table 1: Proposed Reaction Parameters for Synthesis of this compound

StepReagentsSolventTypical ConditionsPurpose
1. ProtectionL-Lysine monohydrochloride, Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium BicarbonateWaterStir at room temperature for 1-2 hours.Formation of a copper(II) chelate to protect the α-amino and carboxyl groups.
2. CarbamoylationLysine-Cu(II) complex, 2-Hydroxyethyl isocyanate, Dioxane or THFWater/Organic Co-solventStir at room temperature or slightly elevated (e.g., 40°C) for 4-12 hours, maintaining pH ~9.0.Selective reaction of the ε-amino group with the isocyanate.
3. Deprotection & PurificationHydrochloric Acid (HCl), Hydrogen Sulfide (H₂S) or EDTA, Ion-exchange resinWaterAcidify to pH 3-4, treat with H₂S/EDTA, then apply to chromatography column.Removal of copper ion and purification of the final amino acid adduct.

Solid-Phase Peptide Synthesis Incorporating the Modified Residue

The incorporation of non-standard amino acids like this compound into a growing peptide chain is most efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS). This requires a protected version of the modified amino acid, typically an N(α)-Fmoc derivative, which can be used as a building block in standard Fmoc-based SPPS protocols. nih.govnih.gov

The synthesis of the required building block, N(α)-Fmoc-N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine , starts with a commercially available, orthogonally protected lysine derivative, N(α)-Fmoc-N(ε)-Boc-L-lysine (Fmoc-Lys(Boc)-OH). sigmaaldrich.comadvancedchemtech.com The Boc (tert-butyloxycarbonyl) group is acid-labile, while the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, allowing for the selective deprotection of the ε-amino group.

The synthetic scheme involves two key steps:

Selective Boc Deprotection: Fmoc-Lys(Boc)-OH is treated with a strong acid, such as trifluoroacetic acid (TFA), typically in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. This removes the Boc group, yielding N(α)-Fmoc-L-lysine with a free ε-amino group (as a TFA salt). The Fmoc group remains intact under these acidic conditions.

ε-Amino Group Modification: The resulting N(α)-Fmoc-L-lysine is then reacted with 2-hydroxyethyl isocyanate. The reaction is carried out in an organic solvent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt and facilitate the reaction.

Once synthesized and purified, the Fmoc-N(6)-(2-hydroxyethylcarbamoyl)-L-lysine building block can be incorporated into any desired position in a peptide sequence using a standard automated or manual peptide synthesizer. The coupling conditions are generally similar to those used for other standard Fmoc-amino acids.

Table 2: Synthesis and Incorporation of the Modified Lysine Building Block

ProcessKey Reagents & SolventsTypical ConditionsOutcome
Boc Deprotection of Fmoc-Lys(Boc)-OHFmoc-Lys(Boc)-OH, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS)Stir in TFA/TIS/DCM (e.g., 50:2.5:47.5) for 1-2 hours at room temperature.Selective removal of the ε-Boc group, yielding N(α)-Fmoc-L-lysine TFA salt.
Carbamoylation of ε-Amino GroupN(α)-Fmoc-L-lysine, 2-Hydroxyethyl isocyanate, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF)Stir for 2-6 hours at room temperature.Formation of N(α)-Fmoc-N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine.
Incorporation in SPPSProtected building block, Coupling reagents (e.g., HBTU, HOBt), DIPEA, Solid support (resin)Standard Fmoc-SPPS cycles on an automated synthesizer.Site-specific incorporation of the modified lysine residue into the peptide sequence.

Future Directions in N 6 2 Hydroxyethylcarbamoyl L Lysine Research

Elucidation of Novel Endogenous Formation Pathways

A primary objective for future research is to uncover the endogenous pathways leading to the formation of HEC-Lysine. Unlike genetically encoded amino acids, HEC-Lysine is formed as a post-translational modification (PTM), likely through the reaction of a lysine (B10760008) residue's epsilon-amino group with a reactive electrophile. The structure of the modification, specifically the N-(2-Hydroxyethylcarbamoyl) group, suggests a reaction with a molecule like 2-hydroxyethyl isocyanate or a metabolic precursor that can generate a similar reactive species.

Future investigations should focus on:

Identifying Precursors: Metabolomic studies could be employed to search for potential endogenous precursors in cell lysates or biological fluids. The reaction of L-lysine diisocyanate with hydroxyethyl (B10761427) acrylate in chemical synthesis highlights the reactivity of isocyanates, suggesting that endogenous isocyanates are a plausible source researchgate.net.

Enzymatic vs. Non-Enzymatic Formation: A key question is whether HEC-Lysine formation is a spontaneous, non-enzymatic reaction, similar to the carbamylation of lysine by urea-derived isocyanic acid, or if it is catalyzed by an unknown class of enzymes nih.govcaymanchem.com. Research could involve incubating purified proteins with cell extracts containing potential precursors to test for enzymatic activity.

Cellular Conditions: Investigating the cellular conditions that promote HEC-Lysine formation, such as oxidative stress or specific metabolic states, will be crucial. This can be compared to known adducts like Nε-(carboxymethyl)lysine (CML), which is known to increase in fatty livers, or N6-formyllysine, which can be formed from endogenous formaldehyde (B43269) nih.govresearchgate.net.

Identification of Specific Protein Targets and Modification Sites

To understand the biological role of HEC-Lysine, it is essential to identify which proteins are modified and the specific lysine residues that are targeted. This will provide clues about the cellular processes that may be regulated by this modification.

The roadmap for this research includes:

Proteomic Screening: Advanced mass spectrometry-based proteomics is the cornerstone of this effort. A "bottom-up" proteomics approach, involving the enzymatic digestion of proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify peptides bearing the HEC-Lysine modification based on its specific mass shift. This adductomics approach has been successful in identifying numerous other protein adducts escholarship.orgnih.govresearchgate.net.

Development of Affinity Reagents: A significant advancement would be the development of antibodies that specifically recognize the HEC-Lysine residue. Such reagents would enable the immuno-enrichment of HEC-Lysine-containing peptides from complex mixtures, greatly enhancing detection sensitivity. They could also be used for techniques like Western blotting and immunohistochemistry to validate mass spectrometry findings and determine the subcellular localization of modified proteins.

Mapping Modification Sites: Once target proteins are identified, pinpointing the exact lysine residue(s) modified is critical. This information can be used to understand the structural and functional context of the modification.

Development of Advanced and High-Throughput Analytical Tools

Progress in understanding HEC-Lysine is fundamentally dependent on the tools available to detect and quantify it accurately and efficiently. Future work must focus on creating robust analytical methodologies.

Key areas for development include:

Quantitative Mass Spectrometry: Establishing a gold-standard quantitative method using LC-MS/MS with stable isotope-labeled internal standards. This would allow for the precise measurement of HEC-Lysine levels in various biological samples, from cell culture to clinical specimens creative-proteomics.com.

High-Throughput Screening (HTS) Assays: For larger-scale studies, such as screening for inhibitors of HEC-Lysine formation or discovery, HTS platforms are needed. An antibody-based enzyme-linked immunosorbent assay (ELISA) would be a powerful tool for this purpose nih.govnih.govnuvisan.com.

Biosensors: The creation of biosensors, potentially using engineered proteins or aptamers that bind specifically to HEC-Lysine, could enable real-time monitoring of this modification in living cells nih.gov.

Below is a table comparing potential analytical methods for future HEC-Lysine research.

MethodPrincipleSensitivityThroughputApplication Focus
LC-MS/MS Separation by chromatography, detection by massHighLow-MediumGold-standard for identification and quantification
HPLC-FLD Separation by chromatography, detection by fluorescence after derivatizationMedium-HighMediumRoutine quantification in less complex samples
ELISA Antibody-based detectionHighHighHigh-throughput screening, clinical sample analysis
Western Blot Antibody-based detection after protein separationMediumLowValidation of protein targets, relative quantification
Biosensors Specific binding event triggers a detectable signalVariableHighReal-time analysis in living systems

Investigation of the Role of Specific Protein Microenvironments in Adduct Susceptibility

Not all lysine residues on a protein are equally susceptible to modification. The local chemical and structural microenvironment plays a critical role in determining a lysine's reactivity. Understanding these factors is key to predicting which proteins and which sites are likely targets for HEC-Lysine formation.

Future research should investigate:

Physicochemical Properties: The pKa of the lysine's amino group is a major determinant of its nucleophilicity. Lysine residues with a lower pKa are more likely to be unprotonated and thus more reactive at physiological pH. Studies on ubiquitin carbamylation have shown that residues with lower pKa values are generally more susceptible to modification nih.gov.

Solvent Accessibility and Steric Hindrance: Lysine residues on the protein surface are more accessible to reactive molecules than those buried within the protein's core nih.gov. The surrounding amino acids can also sterically hinder the approach of the modifying molecule.

Structural Motifs: By mapping identified HEC-Lysine sites onto the 3D structures of target proteins, researchers can look for common structural motifs or consensus sequences that define a "HEC-ylation" site. This has been done for other modifications like acetylation and succinylation nih.gov.

Exploration of Structure-Function Relationships through Directed Mutagenesis and Molecular Dynamics Simulations

The ultimate goal is to understand how HEC-Lysine modification affects protein function. This modification neutralizes the positive charge of the lysine side chain and adds a bulky, hydrophilic group, which can profoundly impact protein structure, stability, and interactions.

A dual approach combining experimental and computational methods will be most effective:

Directed Mutagenesis: Once a specific HEC-Lysine site is identified on a target protein, site-directed mutagenesis can be used to probe its functional importance. Replacing the lysine with an alanine (to remove the side chain) or an arginine (to conserve the positive charge) can reveal the role of the original lysine residue. Furthermore, creating mutations that mimic the modified state, analogous to using glutamine to mimic acetylated lysine, can provide insight into the functional consequences of the modification nih.govnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations offer an atomic-level view of how HEC-Lysine impacts protein behavior nih.govnih.govmdpi.com. By simulating both the unmodified and modified protein, researchers can predict changes in:

Conformational Dynamics: How the modification alters the protein's flexibility and range of motion.

Protein Stability: Whether the adduct stabilizes or destabilizes the protein structure.

Molecular Interactions: How HEC-Lysine affects the protein's ability to bind to other proteins, nucleic acids, or small molecules.

By pursuing these future directions, the scientific community can move N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine from an unknown entity to a well-characterized component of the cellular regulatory landscape.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying N(6)-(2-Hydroxyethylcarbamoyl)-L-lysine in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting lysine derivatives due to high sensitivity and specificity. For quantification, isotope-labeled internal standards (e.g., deuterated lysine analogs) are used to correct for matrix effects. Protocols often involve derivatization to enhance ionization efficiency, as seen in glycation end-product studies like Nε-(1-carboxymethyl)-L-lysine (CML) analysis . Additionally, enzymatic assays using lysyl oxidase (EC 1.4.3.14) can assess substrate specificity, though activity toward N(6)-substituted derivatives is typically low, requiring validation with kinetic parameters (e.g., Km, Vmax) .

Q. How is this compound synthesized, and what purity validation steps are critical?

  • Methodological Answer : Synthesis often involves carbamoylation of L-lysine’s ε-amino group using 2-hydroxyethyl isocyanate under alkaline conditions. Purification via reverse-phase HPLC or ion-exchange chromatography is essential to remove unreacted precursors. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Residual solvents should be quantified using gas chromatography (GC), as per ICH guidelines .

Q. What in vitro models are suitable for studying the stability of this compound under physiological conditions?

  • Methodological Answer : Simulated physiological buffers (e.g., phosphate-buffered saline at pH 7.4, 37°C) can assess hydrolytic stability. For metabolic stability, liver microsomes or S9 fractions are used to evaluate cytochrome P450-mediated modifications. Data should include degradation half-life (t1/2) and metabolite profiling via LC-MS. Comparative studies with structurally similar compounds (e.g., N(6)-carboxyethyl-L-lysine) can highlight stability trends .

Advanced Research Questions

Q. How does this compound modulate receptor-mediated signaling pathways, such as RAGE or MAPK?

  • Methodological Answer : To study RAGE activation, use competitive binding assays with fluorescently labeled AGEs (e.g., Nε-(1-carboxymethyl)-L-lysine) and measure downstream MAPK phosphorylation via Western blot. For pathway-specific effects, siRNA knockdown of RAGE in cell lines (e.g., HEK293 or endothelial cells) can isolate signaling contributions. Data should include dose-response curves (EC50) and cross-validation with inhibitors like FPS-ZM1 .

Q. What experimental strategies resolve contradictions in functional studies of N(6)-modified lysine derivatives?

  • Methodological Answer : Contradictions often arise from model-specific variability (e.g., isolated heart vs. whole-organism studies). To address this:

  • Standardize models : Use isolated working heart preparations (e.g., Langendorff perfusion) to control variables like filling pressure and coronary flow, as demonstrated in diabetic rat studies .
  • Dose-response analysis : Compare thresholds for functional effects (e.g., left ventricular developed pressure) across studies.
  • Multi-omics integration : Correlate metabolomic (e.g., ATP/ADP ratios) and proteomic data to contextualize mechanistic discrepancies .

Q. How can click chemistry be leveraged to track this compound in protein modification studies?

  • Methodological Answer : Incorporate azide-functionalized analogs (e.g., N(6)-[(2-azidoethoxy)carbonyl]-L-lysine) via metabolic labeling or chemical conjugation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorophore- or biotin-alkyne probes enables visualization via fluorescence microscopy or streptavidin pull-down assays. Controls should include unmodified lysine and competition experiments to confirm specificity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in animal models?

  • Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/ED50 values. For longitudinal data (e.g., weight gain in broilers), mixed-effects models account for individual variability. Pairwise comparisons (e.g., Duncan’s test) are appropriate for multi-group designs, but false discovery rate (FDR) correction is mandatory for high-throughput datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.